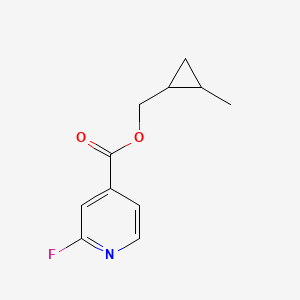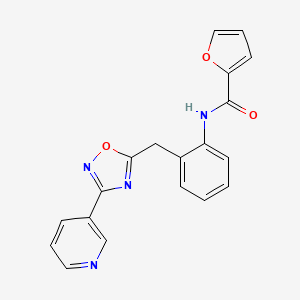
Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate is a versatile organic compound with a complex structure that includes a furan ring, a benzyl group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to handle the complex reaction sequences. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different oxygenated derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and nucleophiles are employed under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in material science for the creation of novel polymers and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets. The furan ring and benzyl group allow the compound to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Methyl 4-((4-(thiophen-3-yl)benzyl)carbamoyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 4-((4-(pyridin-3-yl)benzyl)carbamoyl)benzoate: Contains a pyridine ring, offering different electronic properties.
Methyl 4-((4-(benzofuran-3-yl)benzyl)carbamoyl)benzoate: Features a benzofuran ring, providing additional aromaticity.
Uniqueness: Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-[[4-(furan-3-yl)phenyl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-20(23)17-8-6-16(7-9-17)19(22)21-12-14-2-4-15(5-3-14)18-10-11-25-13-18/h2-11,13H,12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXNZFJTDLRVOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2370597.png)

![9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2370601.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2370604.png)
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2370605.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370608.png)
![7-(2,5-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370610.png)
![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2370612.png)
![2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2370613.png)

![5-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]-1,2,5-dithiazepane](/img/structure/B2370616.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2370619.png)
